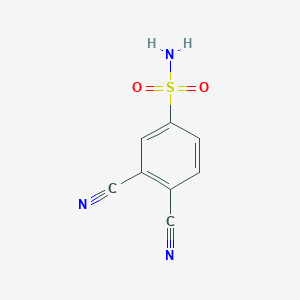![molecular formula C8H13NO3 B12553108 1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one CAS No. 194159-01-8](/img/structure/B12553108.png)
1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one core structure with an oxirane (epoxide) group attached via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with an epoxide-containing reagent. One common method includes the use of glycidyl ethers in the presence of a base to facilitate the nucleophilic attack on the epoxide ring, leading to the formation of the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to open the oxirane ring, leading to the formation of diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce diols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one involves its interaction with molecular targets through its oxirane and pyrrolidin-2-one moieties. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity or disrupt biological pathways, making it useful in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: Lacks the oxirane group, making it less reactive in certain contexts.
Glycidyl ethers: Contain the oxirane group but lack the pyrrolidin-2-one core, leading to different reactivity and applications.
N-substituted pyrrolidines: These compounds have variations in the substituents on the nitrogen atom, affecting their chemical behavior and uses.
Uniqueness: 1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one is unique due to the combination of the oxirane and pyrrolidin-2-one structures. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
194159-01-8 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
1-[2-(oxiran-2-yloxy)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c10-7-2-1-3-9(7)4-5-11-8-6-12-8/h8H,1-6H2 |
Clé InChI |
PCEXENUAHXZRKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CCOC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)

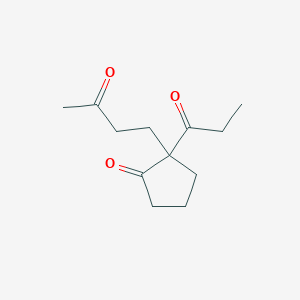
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
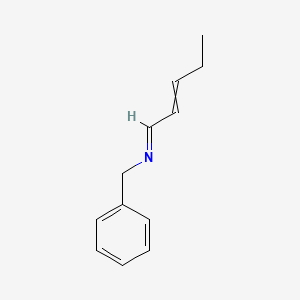
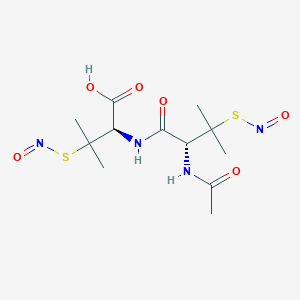

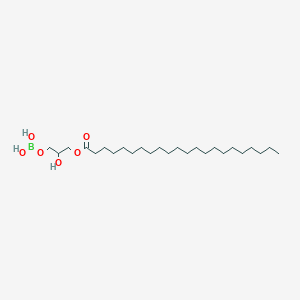
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)

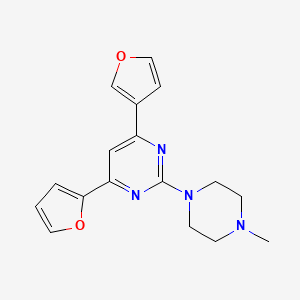

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
